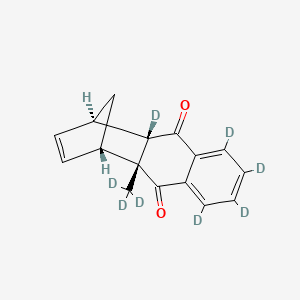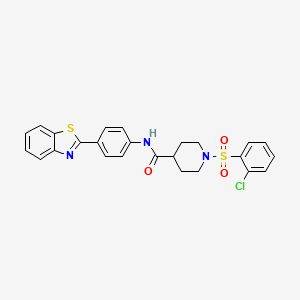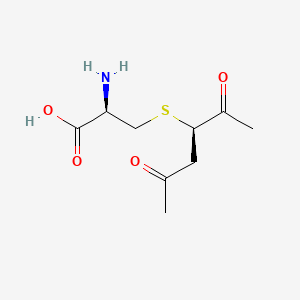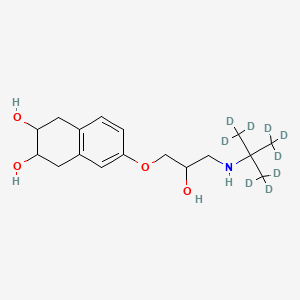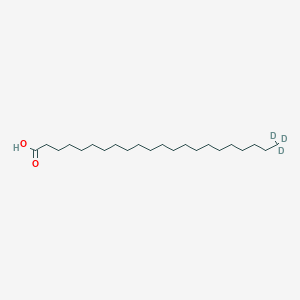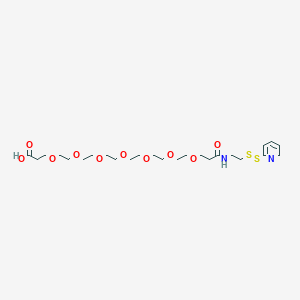
Ibiglustat succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ibiglustat succinate: , also known as Venglustat succinate, is a potent inhibitor of glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can block the formation of glucosylceramide, making it a valuable compound in the treatment of various lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ibiglustat succinate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the thiazole ring, which is a key component of this compound.
Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This includes the addition of fluorophenyl and carbamate groups.
Final coupling and purification: The final step involves coupling the synthesized intermediate with succinic acid to form this compound, followed by purification to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Key steps include:
Optimization of reaction conditions: This involves adjusting parameters such as temperature, pressure, and solvent choice to achieve optimal yields.
Scale-up of reactions: Reactions are scaled up from laboratory to industrial scale, ensuring that the process remains efficient and cost-effective.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.
化学反应分析
Types of Reactions
Ibiglustat succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
科学研究应用
Ibiglustat succinate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the synthesis and metabolism of glycosphingolipids.
Biology: Employed in research on cell membrane structure and function.
Medicine: Investigated for its potential in treating lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
作用机制
Ibiglustat succinate exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. By blocking this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, which is beneficial in treating lysosomal storage disorders. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glycosphingolipid synthesis .
相似化合物的比较
Similar Compounds
Similar compounds to Ibiglustat succinate include:
Miglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease and Niemann-Pick disease type C.
Eliglustat: A glucosylceramide synthase inhibitor used in the treatment of Gaucher disease
Uniqueness
This compound is unique due to its high potency, brain-penetrant properties, and oral bioavailability. These characteristics make it particularly effective in treating neurological manifestations of lysosomal storage disorders, setting it apart from other similar compounds .
属性
CAS 编号 |
1629063-80-4 |
|---|---|
分子式 |
C24H30FN3O6S |
分子量 |
507.6 g/mol |
IUPAC 名称 |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid |
InChI |
InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1 |
InChI 键 |
TWRYSLPYKQOKAO-PKLMIRHRSA-N |
手性 SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
规范 SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


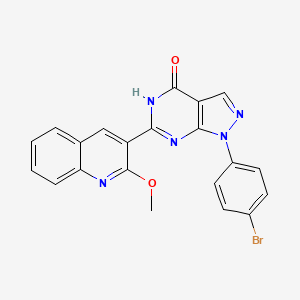
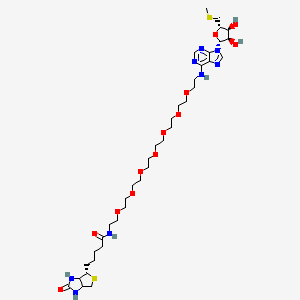


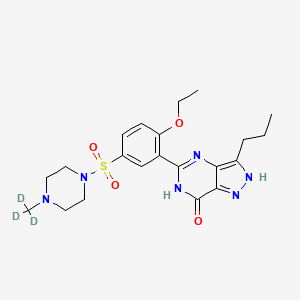
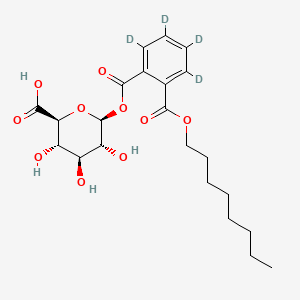
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

